molecular formula C43H52N2O14S2 B13385350 3-Ethoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid;3-methoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid

3-Ethoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid;3-methoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid

Cat. No.: B13385350
M. Wt: 885.0 g/mol
InChI Key: HBBYDBGYLMYIRM-UHFFFAOYSA-N
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Description

3-Ethoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid and 3-methoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid are complex organic compounds characterized by their unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of these compounds typically involves multi-step organic reactions. The starting materials often include commercially available precursors such as 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone. The key steps in the synthesis involve the formation of oxazole rings, which are crucial for the final structure of the compounds .

Industrial Production Methods

Industrial production of these compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, cyclization, and purification through techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

These compounds can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

These compounds have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets. For instance, they may act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid and glucose metabolism . The binding of these compounds to PPARs can modulate the expression of genes involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Ethoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid and 3-methoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid lies in their specific functional groups and the potential for diverse applications in various fields. Their ability to interact with PPARs and other molecular targets sets them apart from simpler analogs.

Properties

Molecular Formula

C43H52N2O14S2

Molecular Weight

885.0 g/mol

IUPAC Name

3-ethoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid;3-methoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid

InChI

InChI=1S/C22H27NO7S.C21H25NO7S/c1-4-29-23-16(2)21(22(24)25)15-18-7-9-19(10-8-18)28-14-13-17-5-11-20(12-6-17)30-31(3,26)27;1-15(22-27-2)20(21(23)24)14-17-6-8-18(9-7-17)28-13-12-16-4-10-19(11-5-16)29-30(3,25)26/h5-12,21H,4,13-15H2,1-3H3,(H,24,25);4-11,20H,12-14H2,1-3H3,(H,23,24)

InChI Key

HBBYDBGYLMYIRM-UHFFFAOYSA-N

Canonical SMILES

CCON=C(C)C(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O.CC(=NOC)C(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O

Origin of Product

United States

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